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Compound of Interest

Compound Name: 4-Bromooctane

Cat. No.: B1583688

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 4-bromooctane, a valuable alkyl halide intermediate in organic synthesis. The document
details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference.
Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a
practical resource for laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 4-
bromooctane. This data is essential for the identification, characterization, and quality control
of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~4.10 Quintet 1H H-4

~1.85 Multiplet 2H H-3

~1.70 Multiplet 2H H-5

~1.30-1.50 Multiplet 6H H-2, H-6, H-7

~0.90 Triplet 6H H-1, H-8

13C NMR (Predicted)

Chemical Shift (ppm) Assignment

~55 C-14

~38 C-3

~35 C-5

~31 C-6

~29 C-2

~22 C-7

~14 C-1,C-8

Wavenumber (cm~?) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)
1465 Medium C-H bending (methylene)
1380 Medium C-H bending (methyl)
650-550 Strong C-Br stretching
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Mass Spectrometry (MS)

m/z Relative Intensity (%) Assighment

[M]* (Molecular ion peak,

192/194 Low bromine isotopes)

113 High [M-Br]*

57 Very High [CaHo]* (Butyl cation)
43 High [CsH7]* (Propyl cation)
29 Medium [C2Hs]* (Ethyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR

o Sample Preparation: A sample of 4-bromooctane (typically 5-25 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

e H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard one-pulse sequence is used.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-
5 seconds, and an acquisition time of 2-4 seconds.

o Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and
enhance the signal.

o Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2
seconds, and an acquisition time of 1-2 seconds.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
are typically required.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS). For *H NMR, the signals are integrated, and coupling constants are
measured.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy - Neat Liquid

o Sample Preparation: As 4-bromooctane is a liquid at room temperature, a neat spectrum
can be obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl
or KBr).

e Instrumentation: An FTIR spectrometer is used for the analysis.

o Data Acquisition:
o A background spectrum of the clean, empty salt plates is recorded.
o The salt plates with the sample are placed in the sample holder.

o The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of
4 cm™1
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of 4-bromooctane. The positions of the absorption
bands are reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 4-bromooctane is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

 Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass
spectrometer (typically a quadrupole or ion trap analyzer), is used.

e Gas Chromatography:

o A small volume of the sample solution (e.g., 1 pL) is injected into the GC inlet, which is
heated to ensure vaporization.

o The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column
(e.g., a non-polar DB-5ms column).

o The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate
the components of the sample based on their boiling points and interactions with the
stationary phase.

e Mass Spectrometry:

o As 4-bromooctane elutes from the GC column, it enters the ion source of the mass
spectrometer.

o Electron ionization (EI) is typically used, where the molecules are bombarded with a high-
energy electron beam (70 eV), causing them to ionize and fragment.

o The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

o Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion
peak and the fragmentation pattern are analyzed to determine the molecular weight and
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structural features of the compound. The characteristic isotopic pattern of bromine (**Br and
81Br in an approximate 1:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
signaling pathways involved in identifying the structure of 4-bromooctane.
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Caption: Workflow of Spectroscopic Analysis for 4-Bromooctane.
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Caption: Information Pathways in Spectroscopic Identification.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583688#spectroscopic-data-of-4-bromooctane-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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